![molecular formula C7H13N3 B1289925 5-Aminomethyl-1-ethyl-3-methylpyrazole CAS No. 1006483-01-7](/img/structure/B1289925.png)
5-Aminomethyl-1-ethyl-3-methylpyrazole
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Overview
Description
“5-Aminomethyl-1-ethyl-3-methylpyrazole” is a chemical compound . It is an aminopyrazole derivative . It is used for research purposes.
Synthesis Analysis
5-Aminopyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo .Molecular Structure Analysis
The molecular formula of “5-Aminomethyl-1-ethyl-3-methylpyrazole” is C7H13N3. The molecular weight is 139.2 g/mol.Chemical Reactions Analysis
5-Aminopyrazoles are known to undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . They also react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications
Magnetic Properties Research
“5-Aminomethyl-1-ethyl-3-methylpyrazole” has been used in the study of magnetic properties of chloro-bridged binuclear copper (II) complex . The Weiss constant and exchange energy of di-µ-chloro-bis (5-aminomethyl-3-methylpyrazole)dichlorodicopper (II,II) were measured using the SQUID method .
Organic Synthesis
Pyrazoles, including “5-Aminomethyl-1-ethyl-3-methylpyrazole”, are known as versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Medicinal Chemistry
In medicinal chemistry, pyrazoles are very important . The multitude of compounds in the azole family, including “5-Aminomethyl-1-ethyl-3-methylpyrazole”, provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .
Synthesis of 5-amino-3-aryl-1H-pyrazoles
“5-Aminomethyl-1-ethyl-3-methylpyrazole” can be used in the synthesis of 5-amino-3-aryl-1H-pyrazoles . This process involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles .
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylpyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
5-Aminopyrazoles are known for their biological and medicinal properties, prompting enormous research aimed at developing synthetic routes to these heterocycles . They are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile . Therefore, they are expected to continue to be a focus of research in the future .
properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVANJUTCKFTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629675 |
Source
|
Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006483-01-7 |
Source
|
Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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